molecular formula C11H14Cl2N2O B1491778 1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride CAS No. 1394041-02-1

1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride

Cat. No.: B1491778
CAS No.: 1394041-02-1
M. Wt: 261.14 g/mol
InChI Key: TXJUKBCDWFMLNV-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride is a useful research compound. Its molecular formula is C11H14Cl2N2O and its molecular weight is 261.14 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with serotonin receptors, particularly the 5-HT2C receptor, where it acts as a partial agonist . This interaction can modulate neurotransmitter release and affect various physiological processes.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can lead to changes in intracellular signaling cascades, affecting gene expression and metabolic processes . Additionally, it has been shown to induce endocrine, neurological, and psychiatric effects, highlighting its impact on cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a partial agonist at the 5-HT2C receptor and an antagonist at the 5-HT2B and 5-HT3 receptors . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can induce migraine attacks and decrease food intake, depending on its ability to act as a serotonin agonist

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, it has been observed to induce bradycardia and other cardiovascular effects at higher concentrations . Understanding the dosage effects is crucial for determining its safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Its role as a metabolite of the drug trazodone highlights its involvement in serotonin metabolism and its potential impact on neurotransmitter levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins, affecting its localization and accumulation. For example, its high affinity for serotonin receptors suggests its distribution in regions with high receptor density .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O.ClH/c12-10-3-1-2-9(6-10)8-14-5-4-13-7-11(14)15;/h1-3,6,13H,4-5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJUKBCDWFMLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.